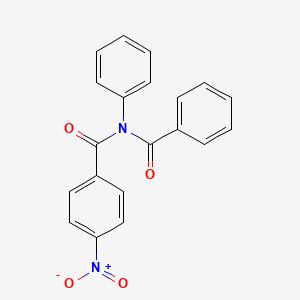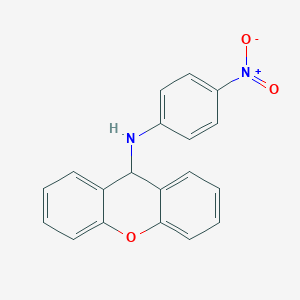
N-(4-Nitrophenyl)-9H-xanthen-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrophenyl)-9H-xanthen-9-amine is an organic compound that features a xanthene core substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-9H-xanthen-9-amine typically involves the nitration of a xanthene derivative followed by amination. One common method includes the nitration of xanthene using nitric acid to introduce the nitro group, followed by a reduction step to convert the nitro group to an amine. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)-9H-xanthen-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as nitroso, amino, and halogenated compounds.
Scientific Research Applications
N-(4-Nitrophenyl)-9H-xanthen-9-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its vivid coloration properties.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)-9H-xanthen-9-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the xanthene core can interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A phenolic compound with similar nitro substitution, used as a precursor in various chemical syntheses.
N-(4-Bromophenyl)-9H-xanthen-9-amine: A structurally similar compound with a bromine substitution instead of a nitro group, used in different chemical applications.
Uniqueness
N-(4-Nitrophenyl)-9H-xanthen-9-amine is unique due to its combination of a xanthene core and a nitrophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
61307-86-6 |
|---|---|
Molecular Formula |
C19H14N2O3 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-9H-xanthen-9-amine |
InChI |
InChI=1S/C19H14N2O3/c22-21(23)14-11-9-13(10-12-14)20-19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19-20H |
InChI Key |
KBZAVDVCFZRUIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


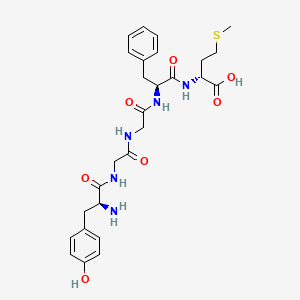
![1-[(4-Chlorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14581687.png)
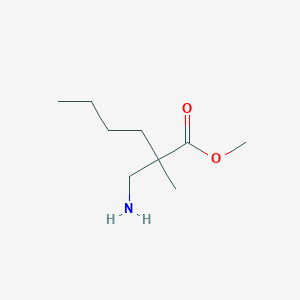
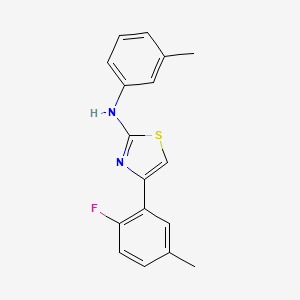
![4-[(E)-(2,2-Dimethylpropylidene)amino]benzonitrile](/img/structure/B14581699.png)
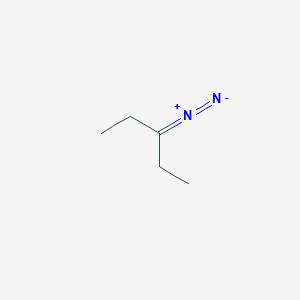
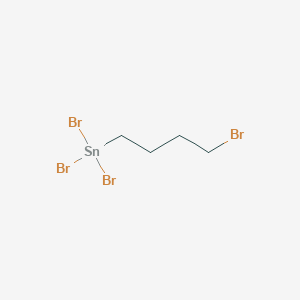
![2-Butanone, 3-[(2-hydroxy-3-methyl-2-cyclopenten-1-ylidene)amino]-](/img/structure/B14581726.png)
![5-Methyl-2-phenylbicyclo[3.2.1]oct-2-en-6-one](/img/structure/B14581730.png)
![[3-(Dibutylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14581744.png)
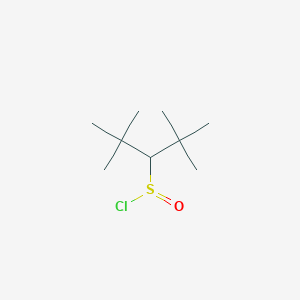
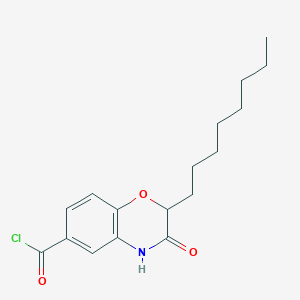
![3-[(E)-(Butylimino)methyl]phenol](/img/structure/B14581764.png)
